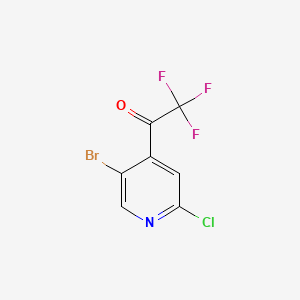
1-(5-Bromo-2-chloropyridin-4-yl)-2,2,2-trifluoroethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(5-Bromo-2-chloropyridin-4-yl)-2,2,2-trifluoroethan-1-one is a chemical compound with a molecular formula of C7H3BrClF3NO. This compound is of significant interest in various fields of scientific research due to its unique structural properties and reactivity. It is often used as an intermediate in the synthesis of more complex molecules and has applications in medicinal chemistry, agrochemicals, and material science.
Métodos De Preparación
The synthesis of 1-(5-bromo-2-chloropyridin-4-yl)-2,2,2-trifluoroethan-1-one typically involves the following steps:
Starting Materials: The synthesis begins with commercially available 5-bromo-2-chloropyridine.
Reaction with Trifluoroacetic Anhydride: The 5-bromo-2-chloropyridine is reacted with trifluoroacetic anhydride in the presence of a base such as pyridine. This reaction introduces the trifluoroethanone moiety to the pyridine ring.
Purification: The crude product is purified using standard techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated purification systems to enhance efficiency and yield.
Análisis De Reacciones Químicas
1-(5-Bromo-2-chloropyridin-4-yl)-2,2,2-trifluoroethan-1-one undergoes various chemical reactions, including:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions, where the bromine or chlorine atoms are replaced by other nucleophiles. Common reagents include sodium methoxide or potassium tert-butoxide.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions. For example, it can be reduced using lithium aluminum hydride to form the corresponding alcohol.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where it reacts with boronic acids in the presence of a palladium catalyst to form biaryl compounds.
The major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
1-(5-Bromo-2-chloropyridin-4-yl)-2,2,2-trifluoroethan-1-one has several scientific research applications:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders and cancer.
Agrochemicals: The compound is used in the development of pesticides and herbicides due to its ability to disrupt biological pathways in pests.
Material Science: It is used in the synthesis of advanced materials, including polymers and liquid crystals, due to its unique electronic properties.
Mecanismo De Acción
The mechanism of action of 1-(5-bromo-2-chloropyridin-4-yl)-2,2,2-trifluoroethan-1-one involves its interaction with specific molecular targets. In medicinal chemistry, it may act by inhibiting enzymes or receptors involved in disease pathways. The trifluoroethanone moiety can enhance the compound’s binding affinity to its target, leading to increased potency and efficacy.
Comparación Con Compuestos Similares
1-(5-Bromo-2-chloropyridin-4-yl)-2,2,2-trifluoroethan-1-one can be compared with similar compounds such as:
5-Bromo-2-chloropyridine: This compound lacks the trifluoroethanone moiety and has different reactivity and applications.
5-Bromo-2-fluoropyridine: This compound has a fluorine atom instead of chlorine, leading to different electronic properties and reactivity.
2-Bromo-4-chloropyridine: This compound has the bromine and chlorine atoms in different positions, affecting its chemical behavior and applications.
The uniqueness of 1-(5-bromo-2-chloropyridin-4-yl)-2,2,2-trifluoroethan-1-one lies in its trifluoroethanone moiety, which imparts distinct electronic properties and reactivity, making it valuable in various scientific research fields.
Propiedades
Fórmula molecular |
C7H2BrClF3NO |
|---|---|
Peso molecular |
288.45 g/mol |
Nombre IUPAC |
1-(5-bromo-2-chloropyridin-4-yl)-2,2,2-trifluoroethanone |
InChI |
InChI=1S/C7H2BrClF3NO/c8-4-2-13-5(9)1-3(4)6(14)7(10,11)12/h1-2H |
Clave InChI |
DWDWMSUBGQPMEN-UHFFFAOYSA-N |
SMILES canónico |
C1=C(C(=CN=C1Cl)Br)C(=O)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


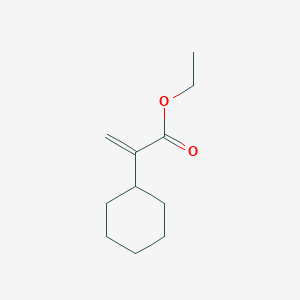
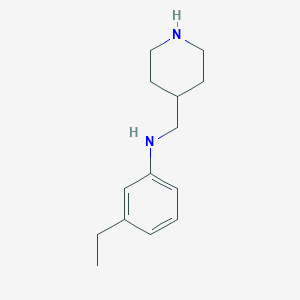



![{8,8-Difluorotricyclo[3.2.1.0,2,7]octan-1-yl}methanol](/img/structure/B13545987.png)
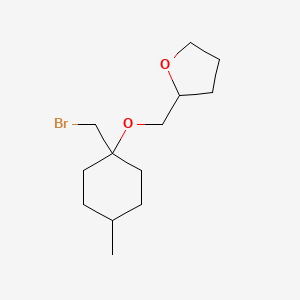

![6-Amino-3-(3-hydroxypropyl)benzo[d]oxazol-2(3h)-one](/img/structure/B13546012.png)

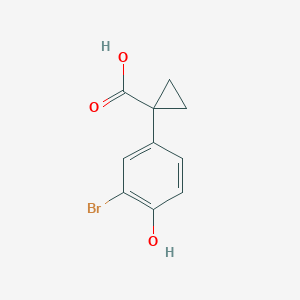
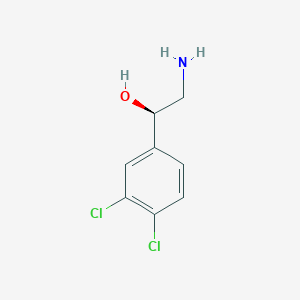
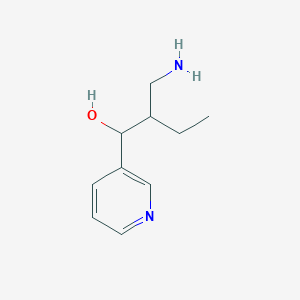
![5-bromo-6-[(E)-2-nitroethenyl]-1,3-benzodioxole](/img/structure/B13546032.png)
